N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide
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Overview
Description
N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains functional groups such as hydroxyl, methoxy, and oxalamide, which contribute to its reactivity and versatility in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-hydroxy-2-(5-methylfuran-2-yl)ethylamine and 2-methoxybenzyl oxalyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, or distillation are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce primary or secondary amines.
Scientific Research Applications
N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its therapeutic potential in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the development of novel materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, thereby modulating the activity of its targets. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-hydroxyethyl)-N2-(2-methoxybenzyl)oxalamide
- N1-(2-hydroxy-2-(furan-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide
- N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(benzyl)oxalamide
Uniqueness
N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide is unique due to the presence of the 5-methylfuran moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
N'-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N-[(2-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-11-7-8-15(24-11)13(20)10-19-17(22)16(21)18-9-12-5-3-4-6-14(12)23-2/h3-8,13,20H,9-10H2,1-2H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYSBKKBHSCBHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)C(=O)NCC2=CC=CC=C2OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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